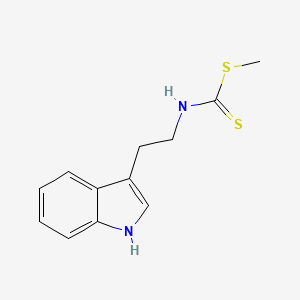

Methyl (2-(1H-indol-3-yl)ethyl)carbamodithioate

Description

Properties

CAS No. |

202121-24-2 |

|---|---|

Molecular Formula |

C12H14N2S2 |

Molecular Weight |

250.4 g/mol |

IUPAC Name |

methyl N-[2-(1H-indol-3-yl)ethyl]carbamodithioate |

InChI |

InChI=1S/C12H14N2S2/c1-16-12(15)13-7-6-9-8-14-11-5-3-2-4-10(9)11/h2-5,8,14H,6-7H2,1H3,(H,13,15) |

InChI Key |

YGCLBCUJWRJRPH-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=S)NCCC1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl (2-(1H-indol-3-yl)ethyl)carbamodithioate

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the carbamodithioate moiety on a 2-(1H-indol-3-yl)ethyl precursor. The key steps include:

- Preparation or procurement of 2-(1H-indol-3-yl)ethylamine or related indole derivatives.

- Introduction of the carbamodithioate group via reaction with appropriate sulfur-containing reagents.

- Methylation of the carbamodithioate intermediate to yield the methyl ester derivative.

Detailed Synthetic Route from Literature

While direct synthetic procedures for this exact compound are limited in open literature, related synthetic methodologies for indole carbamodithioates and similar derivatives provide a reliable framework.

Step 1: Preparation of 2-(1H-indol-3-yl)ethylamine

- This intermediate is commonly synthesized by reduction or functional group transformation of indole-3-acetic acid derivatives or by direct substitution on the indole ring.

Step 2: Formation of Carbamodithioate Intermediate

- The 2-(1H-indol-3-yl)ethylamine is reacted with carbon disulfide (CS2) in the presence of a base (e.g., potassium hydroxide or sodium hydride) to form the dithiocarbamate salt intermediate.

- This reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

Step 3: Methylation to Form Methyl Carbamodithioate

- The dithiocarbamate salt is then methylated using methyl iodide or dimethyl sulfate to yield the methyl carbamodithioate ester.

- The methylation step is usually performed under inert atmosphere (nitrogen or argon) to prevent oxidation, at low to moderate temperatures.

Representative Experimental Procedure (Adapted from Related Indole Derivatives)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 2-(1H-indol-3-yl)ethylamine, CS2, KOH, DMF, RT, 2-4 h | Formation of dithiocarbamate salt | Monitored by TLC; intermediate isolated or used in situ |

| 2 | Methyl iodide, inert atmosphere, RT to 40°C, 2 h | Methylation of dithiocarbamate salt | Purification by silica gel chromatography; yields typically 60-80% |

Purification and Characterization

Analytical Data and Research Findings

Spectroscopic Characterization

| Technique | Key Observations |

|---|---|

| 1H NMR | Signals corresponding to indole protons, ethyl linker, and methyl group on carbamodithioate |

| 13C NMR | Characteristic carbons of indole ring, ethyl chain, and thiocarbonyl carbons |

| FT-IR | Bands for N-H stretching (~3400 cm⁻¹), C=S stretching (~1050-1200 cm⁻¹), and C-N stretching |

| Mass Spectrometry | Molecular ion peak at m/z 250 consistent with molecular weight |

Reaction Monitoring and Yield Optimization

- Thin-layer chromatography (TLC) is used to monitor reaction progress.

- Reaction times and temperatures are optimized to maximize yield and minimize side products.

- Use of anhydrous conditions and inert atmosphere improves product stability and yield.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Starting Material | 2-(1H-indol-3-yl)ethylamine | Commercially available or synthesized |

| Base | KOH or NaH | Facilitates dithiocarbamate formation |

| Solvent | DMF or DMSO | Polar aprotic solvents preferred |

| Sulfur Source | Carbon disulfide (CS2) | Reacts with amine to form dithiocarbamate |

| Methylating Agent | Methyl iodide or dimethyl sulfate | Methylates sulfur atoms |

| Temperature | Room temperature to 40°C | Mild conditions to avoid decomposition |

| Reaction Time | 2-4 hours per step | Monitored by TLC |

| Purification | Silica gel chromatography | Eluent: ethyl acetate/hexane mixtures |

| Yield | 60-80% overall | Dependent on reaction scale and conditions |

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(1H-indol-3-yl)ethyl)carbamodithioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamodithioate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:

Methyl (2-(1H-indol-3-yl)ethyl)carbamodithioate belongs to the class of dithiocarbamates, which have shown promising anticancer properties. Research indicates that dithiocarbamate derivatives can inhibit the activity of catalase, an enzyme that protects cancer cells from oxidative stress. This inhibition leads to increased apoptosis in cancer cells. For instance, studies have demonstrated that certain dithiocarbamate complexes exhibit enhanced cytotoxicity against various cancer cell lines, including breast and prostate cancer cells .

2. Inhibition of Enzymes:

The compound also shows potential as an enzyme inhibitor. Dithiocarbamates have been reported to inhibit carbonic anhydrase, which is implicated in several diseases, including tuberculosis. This inhibition can lead to therapeutic effects against these conditions . The specific mechanism involves the binding of the dithiocarbamate moiety to the enzyme's active site, thereby blocking its function.

Agricultural Applications

1. Pesticidal Properties:

this compound can be utilized as a pesticide. Dithiocarbamates are known for their effectiveness as fungicides and herbicides. They work by disrupting cellular processes in pests and pathogens, leading to their death or inability to reproduce . The compound's ability to form stable complexes with metal ions enhances its efficacy as a protective agent for crops.

2. Plant Growth Regulation:

Recent studies suggest that dithiocarbamate compounds may also act as plant growth regulators. They can influence various physiological processes in plants, promoting growth and resistance to environmental stressors . This application is particularly valuable in sustainable agriculture practices.

Material Science Applications

1. Coordination Chemistry:

this compound serves as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for developing new materials with tailored properties for electronics and catalysis . The chelating nature of dithiocarbamates allows for the synthesis of metal-organic frameworks that can be used in gas storage and separation technologies.

Case Studies

Mechanism of Action

The mechanism of action of Methyl (2-(1H-indol-3-yl)ethyl)carbamodithioate involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, leading to biological effects. The carbamodithioate group can also participate in redox reactions, contributing to the compound’s activity. The exact molecular pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl (2-(1H-indol-3-yl)ethyl)carbamodithioate and structurally related indole derivatives:

Key Comparative Analysis

Functional Groups and Reactivity :

- The carbamodithioate group in the target compound distinguishes it from analogs like Compound 5 (carbamimidoyl-acetamide) and PK03902E-1 (carboxylic acid). Dithiocarbamates are potent metal chelators and may exhibit stronger nucleophilic reactivity compared to the hydrogen-bonding acetamide or ionic carboxylic acid groups .

- Giripladib incorporates a sulfonamide and trifluoromethyl group, enhancing its binding affinity to hydrophobic enzyme pockets, whereas the target compound’s smaller size may improve bioavailability .

Synthetic Complexity :

- The target compound’s synthesis is less complex than Giripladib , which requires multiple coupling and sulfonation steps. Compound 5 and PK03902E-1 are synthesized via straightforward alkylation and hydrolysis, respectively, suggesting scalability for the latter .

Biological Activity :

- Giripladib is clinically validated for arthritis and pain, leveraging its bulky substituents for target specificity. In contrast, the target compound’s dithiocarbamate group is associated with antifungal and anticancer properties in related molecules, though specific data are lacking here .

- Compound 5 ’s carbamimidoyl group may mimic natural amidine-containing substrates, making it a candidate for protease or kinase inhibition .

Physicochemical Properties :

- The carboxylic acid in PK03902E-1 confers high aqueous solubility, while the target compound’s dithiocarbamate and methyl ester likely enhance lipid solubility, favoring membrane penetration .

- Giripladib ’s molecular weight (745.25 g/mol) and hydrophobicity may limit bioavailability compared to the target compound (MW: 262.38 g/mol) .

Biological Activity

Methyl (2-(1H-indol-3-yl)ethyl)carbamodithioate, also known as brassinin, is a compound of significant interest in biological research due to its diverse pharmacological activities, particularly in cancer therapy and as a potential therapeutic agent against various diseases. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound belongs to the class of dithiocarbamates, which are characterized by their ability to bind metal ions and exhibit various biological activities. The compound is derived from the indole structure, which is known for its presence in many natural products and its role in medicinal chemistry.

Anticancer Activity

Research indicates that brassinin exhibits anticancer properties , particularly against human acute lymphoblastic leukemia cells. Its mechanism involves the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immunosuppression. By inhibiting IDO, brassinin can enhance immune responses against tumors, making it a potential candidate for cancer immunotherapy .

Table 1: Anticancer Activity of Brassinin

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Acute Lymphoblastic Leukemia | IDO inhibition | |

| Breast Cancer | Induction of apoptosis | |

| Prostate Cancer | Proteasome inhibition |

Brassinin's biological activity is attributed to its ability to interact with various cellular pathways:

- Enzyme Inhibition : Brassinin and its derivatives inhibit enzymes such as catalase, which is involved in cellular oxidative stress responses. This inhibition leads to increased reactive oxygen species (ROS), promoting apoptosis in cancer cells .

- Metal Binding : The compound demonstrates strong binding affinity for metal ions like Cu(II) and Zn(II), which can enhance its efficacy as an enzyme inhibitor. Dithiocarbamates are known to form complexes with these metals, affecting their biological roles .

Other Biological Activities

Beyond anticancer effects, brassinin has shown promise in other therapeutic areas:

- Antimicrobial Activity : Studies have reported that dithiocarbamates possess antimicrobial properties against various pathogens, including fungi and bacteria. This broad-spectrum activity makes brassinin a candidate for agricultural applications as well .

- Treatment of Tuberculosis : Some derivatives have been evaluated for their effectiveness against tuberculosis by inhibiting carbonic anhydrase enzymes essential for the survival of Mycobacterium tuberculosis .

Table 2: Biological Activities of Brassinin

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against fungi and bacteria | |

| Antitubercular | Inhibition of carbonic anhydrase |

Case Studies

Several case studies highlight the therapeutic potential of brassinin:

- Breast Cancer Model : In vitro studies demonstrated that brassinin induced apoptosis in breast cancer cell lines through ROS generation and mitochondrial dysfunction. This suggests a dual role in targeting cancer cells while sparing normal cells .

- Prostate Cancer Treatment : A comparative study between brassinin derivatives showed that certain metal complexes exhibited enhanced cytotoxicity compared to traditional chemotherapeutics like cisplatin, indicating a promising avenue for further research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.